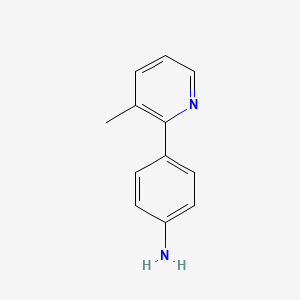

4-(3-Methylpyridin-2-yl)aniline

Descripción

4-(3-Methylpyridin-2-yl)aniline is a heterocyclic aromatic compound featuring an aniline moiety directly linked to a pyridine ring substituted with a methyl group at the 3-position. This structure serves as a versatile scaffold in medicinal chemistry and materials science due to its dual aromatic systems, which enable diverse electronic interactions and hydrogen-bonding capabilities.

Propiedades

IUPAC Name |

4-(3-methylpyridin-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-3-2-8-14-12(9)10-4-6-11(13)7-5-10/h2-8H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJCQDVMUGNYKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-(3-Methylpyridin-2-yl)aniline can be synthesized through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions

4-(3-Methylpyridin-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions, particularly in the pyridyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Aplicaciones Científicas De Investigación

4-(3-Methylpyridin-2-yl)aniline has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-(3-Methylpyridin-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, influencing their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the context of its application and the specific biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs include pyridine-aniline derivatives with modified linkages (thio, methoxy) or additional substituents (e.g., trifluoroethoxy, methoxypropoxy) and pyrimidine-aniline hybrids.

Table 1: Comparative Analysis of Selected Analogs

Key Observations

Substituent Effects: Electron-Withdrawing Groups: The trifluoroethoxy group in 4b () enhances polarity and may improve binding to biological targets due to its strong electron-withdrawing nature . Methyl Groups: Methyl substituents (e.g., 3-methylpyridine in 4a) enhance lipophilicity, favoring membrane permeability .

Linkage Type: Thio vs. Direct Linkage: Pyrimidine-aniline hybrids like mepanipyrim () lack bridging groups, relying on pyrimidine’s dual nitrogen atoms for hydrogen bonding .

Heterocyclic Core :

- Pyridine vs. Pyrimidine : Pyrimidine-based analogs (e.g., mepanipyrim) exhibit distinct electronic profiles due to two nitrogen atoms, which may influence pharmacokinetics or target selectivity compared to pyridine derivatives .

Actividad Biológica

4-(3-Methylpyridin-2-yl)aniline, a compound with significant biological activity, has garnered attention in various fields of research due to its potential applications in drug development and biochemical studies. This article explores its biochemical properties, mechanisms of action, and effects on cellular processes, supported by relevant data and case studies.

This compound is characterized by its aniline structure substituted with a 3-methylpyridine group. This configuration allows for diverse interactions with biological molecules, enhancing its utility in biochemical applications.

The compound exhibits several important biochemical properties:

- Enzyme Interaction : It can act as both an inhibitor and an activator of various enzymes, influencing metabolic pathways and cellular functions.

- Cell Signaling Modulation : this compound has been shown to modulate signaling pathways, affecting gene expression and cellular metabolism.

- Stability and Function of Proteins : The compound can impact the stability and function of cellular proteins, potentially altering cellular behavior over time.

The biological activity of this compound is primarily attributed to its molecular interactions:

- Binding Interactions : The compound forms resonance-stabilized intermediates that allow it to interact effectively with various biomolecules. These interactions can lead to significant changes in gene expression and cellular function.

- Transport Mechanisms : Within biological systems, this compound is transported through specific transporters and binding proteins, which influence its localization and overall activity.

Cellular Effects

Research indicates that this compound affects various cell types:

- Dose-dependent Effects : In animal models, the compound's effects vary significantly with dosage. Lower doses may exhibit beneficial effects, while higher doses can lead to toxicity.

- Cellular Metabolism : The compound influences metabolic pathways by interacting with enzymes and cofactors, thereby affecting metabolite levels within cells.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Enzyme Inhibition Studies : Research demonstrated that this compound could inhibit specific enzymes involved in metabolic processes, providing insights into its potential therapeutic applications .

- Cellular Response Analysis : In vitro studies showed that treatment with this compound altered gene expression profiles in cultured cells, indicating its role in modulating cellular responses to stimuli .

Data Table: Biological Activity Overview

| Biological Activity | Observations | References |

|---|---|---|

| Enzyme Interaction | Acts as inhibitor/activator | , |

| Cell Signaling Modulation | Affects gene expression and metabolism | , |

| Dose-dependent Effects | Beneficial at low doses; toxic at high doses | , |

| Stability of Cellular Proteins | Alters protein function over time | , |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.